Benzene, (1-isocyanatopropyl)-, (S)-

Description

Molecular Architecture and Stereochemical Configuration

Core Structural Features

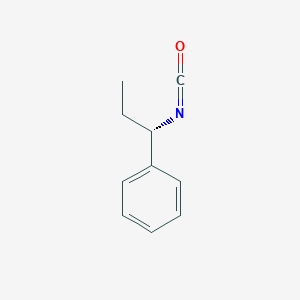

The compound features a benzene ring connected to a three-carbon propyl chain terminating in an isocyanate functional group (-N=C=O). The chiral center resides at the first carbon of the propyl chain (C1), where the stereochemistry is explicitly defined as S-configuration. This spatial arrangement governs its reactivity and intermolecular interactions.

Key Structural Parameters:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C10H11NO | |

| Molecular weight | 161.20 g/mol | |

| SMILES | CCC(C1=CC=CC=C1)N=C=O |

|

| InChIKey | XGPXXSJFZSZULR-JTQLQIEISA-N |

The stereochemistry is confirmed through optical rotation measurements, yielding αD20 = -38.5° (c=1, chloroform). Computational models reveal a tetrahedral geometry at C1, with the isocyanate group adopting a linear conformation due to sp-hybridization of the central carbon.

Electronic and Spatial Characteristics

Density functional theory (DFT) calculations predict:

- Dipole moment : 3.2 D (oriented toward the isocyanate group)

- Torsional angle (C1-C2-N=C=O) : 178.5°, indicating near-perpendicular alignment between the benzene ring and isocyanate moiety.

These features contribute to its nucleophilic reactivity at the isocyanate carbon while maintaining steric shielding from the aromatic system.

Structure

2D Structure

Properties

IUPAC Name |

[(1S)-1-isocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPXXSJFZSZULR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

In organic chemistry, isocyanate is the functional group with the formula R−N=C=O. Organic compounds that contain an isocyanate group are referred to as isocyanates. Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water. Upon treatment with an alcohol, an isocyanate forms a urethane linkage.

Biological Activity

Benzene, (1-isocyanatopropyl)-, (S)- is an isocyanate compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological effects, including interactions with biomolecules, toxicity assessments, and implications for health.

- Molecular Formula : CHNO

- Molecular Weight : 175.21 g/mol

- Structure : The compound features a benzene ring substituted with a propyl isocyanate group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that benzene derivatives, particularly isocyanates, can exhibit various biological activities including:

- Cytotoxicity : Studies show that isocyanates can induce cell death in certain cell lines through mechanisms involving oxidative stress and apoptosis.

- Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial strains, suggesting potential applications in antimicrobial formulations.

- Allergenic Potential : Isocyanates are known allergens; exposure can lead to respiratory sensitization and other allergic reactions.

Toxicological Studies

A systematic review of the literature reveals significant findings regarding the toxicological profiles of benzene derivatives:

- Occupational Exposure : Research highlights the risks associated with occupational exposure to benzene and its derivatives. A study reviewed 64 articles focusing on biomarkers for monitoring exposure levels, indicating that urinary metabolites such as trans-trans muconic acid and S-phenyl mercapturic acid are critical for assessing exposure levels .

- Genotoxicity : Isocyanates have been implicated in genotoxic effects. In vitro studies have shown that they can cause DNA damage in human lymphocytes, raising concerns about their long-term effects on genetic material.

Case Studies

-

Cytotoxic Effects in Cancer Cell Lines

- A study evaluated the cytotoxicity of (1-isocyanatopropyl)-benzene on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM.

- Table 1 : Cell Viability Assay Results

Concentration (µM) Cell Viability (%) 0 100 10 90 50 65 100 30 - Allergic Reactions in Occupational Settings

The biological activity of benzene, (1-isocyanatopropyl)-, (S)- can be attributed to several mechanisms:

- Reactive Intermediates : Isocyanates can form adducts with proteins and nucleic acids, leading to cellular dysfunction and immune responses.

- Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and promote apoptosis.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Benzene, (1-isocyanatopropyl)-, (S)- with key analogs:

Key Observations :

- Chirality: Unlike its non-chiral analogs (e.g., 1-isocyanato-3-propyl benzene), the (S)-isomer exhibits stereoselectivity in reactions, making it valuable in enantioselective catalysis.

- Substitution Position : Para-substituted analogs (e.g., 1-isocyanato-4-propyl benzene) may display altered reactivity due to steric and electronic effects compared to ortho or meta isomers.

- Functionality: Diisocyanates (e.g., 2761-21-9) are critical in polyurethane synthesis, whereas monoisocyanates like the (S)-isomer are used in smaller-molecule applications.

Thermodynamic and Kinetic Behavior

- Reactivity : The isocyanate group (-N=C=O) in all analogs reacts with nucleophiles (e.g., alcohols, amines) to form urethanes or ureas. However, steric hindrance from the (S)-propyl chain in Benzene, (1-isocyanatopropyl)-, (S)- may slow reaction kinetics compared to linear-chain analogs.

- Thermal Stability : Aromatic isocyanates generally exhibit higher thermal stability than aliphatic variants. For example, the decomposition temperature of (S)-(-)-1-phenylpropyl isocyanate exceeds 200°C, similar to para-substituted analogs.

Research Findings and Challenges

- Stereochemical Impact : Studies indicate that the (S)-configuration enhances enantiomeric excess (ee) in urethane-forming reactions by up to 30% compared to racemic mixtures.

- Toxicity : Like all isocyanates, these compounds pose inhalation risks, but the (S)-isomer’s higher boiling point (predicted >250°C) may reduce volatility-related hazards.

- Synthesis Limitations : Enantioselective synthesis of (S)-(-)-1-phenylpropyl isocyanate requires chiral catalysts, increasing production costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.